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Abstract
Ceritinib (LDK378) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor

(TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome

resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant

efficacy in both crizotinib-naïve and crizotinib-resistant ALK-rearranged non-small-cell lung

cancer (NSCLC).[1][2][3] This document provides a comprehensive overview of the in-vitro

kinase inhibitory profile of ceritinib, detailing its potency against ALK and its variants, its

broader selectivity profile across the human kinome, the experimental protocols used for these

determinations, and the signaling pathways it modulates.

Mechanism of Action
Ceritinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the

kinase domain of ALK.[4] In ALK-positive NSCLC, a chromosomal rearrangement leads to the

formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation

of the ALK kinase domain.[5] This aberrant activity drives downstream signaling pathways

crucial for cell proliferation and survival, including the RAS/ERK, PI3K/AKT, and JAK/STAT
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pathways.[6][7] Ceritinib inhibits the autophosphorylation of the ALK fusion protein, thereby

blocking these downstream signals and inducing apoptosis in cancer cells.[8]

The molecular structure of ceritinib is distinct from crizotinib, which allows it to overcome

resistance conferred by many secondary mutations in the ALK kinase domain that emerge

during crizotinib therapy.[1]
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Caption: Ceritinib Inhibition of the EML4-ALK Signaling Pathway.
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Quantitative In-Vitro Kinase Inhibitory Profile
Ceritinib is a highly potent inhibitor of ALK, with a half-maximal inhibitory concentration (IC50)

in the sub-nanomolar range in cell-free enzymatic assays.[9] Its high potency extends to many

crizotinib-resistant ALK mutations. However, ceritinib also exhibits polypharmacology, inhibiting

other kinases at nanomolar concentrations, which may contribute to both its efficacy and its

adverse effect profile.

Table 1: In-Vitro Kinase Inhibition Profile of Ceritinib
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Target Kinase IC50 (nM) Assay Type/Notes

Primary Target (ALK)

ALK (Anaplastic Lymphoma

Kinase)
0.20 Cell-free enzymatic assay[10]

Crizotinib-Resistant ALK

Mutations

Data from Ba/F3 cellular

assays[11]

L1196M Potent Inhibition
Effective against this common

gatekeeper mutation[12]

G1269A Potent Inhibition
Overcomes this resistance

mutation[12]

I1171T Potent Inhibition [12]

S1206Y Potent Inhibition [12]

G1202R Not Overcome
A known ceritinib resistance

mutation[12]

F1174C Not Overcome
A known ceritinib resistance

mutation[12]

Key Off-Targets

InsR (Insulin Receptor) 7 Cell-free enzymatic assay[10]

IGF-1R (Insulin-like Growth

Factor 1 Receptor)
8 Cell-free enzymatic assay[10]

STK22D 23 Cell-free enzymatic assay[10]

FLT3 (FMS-like Tyrosine

Kinase 3)
60 Cell-free enzymatic assay[9]

FAK1 (Focal Adhesion Kinase

1)
~20 In-vitro kinase assay[13]

FER 5 In-vitro kinase assay[13]

CAMKK2 ~26 In-vitro kinase assay[13]
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RSK1 ~584 In-vitro kinase assay[13]

RSK2 ~275 In-vitro kinase assay[13]

Experimental Protocols for In-Vitro Kinase Assays
The determination of kinase inhibitory activity is performed using various in-vitro assay formats.

These are typically cell-free systems using purified, recombinant kinase enzymes. Common

methodologies include radiometric assays that measure the incorporation of radiolabeled

phosphate (³²P or ³³P) from ATP onto a substrate, and luminescence- or fluorescence-based

assays that measure a product of the kinase reaction, such as ADP.

Generalized Protocol: ADP-Glo™ Luminescent Kinase
Assay
The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by

measuring the amount of ADP produced in the kinase reaction.[4][14] The assay is performed

in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted.

Second, the ADP is converted into a detectable luminescent signal.[15]

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

Ceritinib dihydrochloride (or other inhibitor) serially diluted in DMSO

Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

ATP solution

ADP-Glo™ Reagent (Promega)

Kinase Detection Reagent (Promega)

Opaque-walled multiwell plates (e.g., 96- or 384-well)
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Procedure:

Kinase Reaction Setup:

Add kinase buffer, substrate, and the test inhibitor (ceritinib) to the wells of the microplate.

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is

often set near the Michaelis constant (Km) for the specific kinase.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Reaction Termination and ATP Depletion:

Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the enzymatic

reaction and depletes the remaining ATP.

Incubate at room temperature for approximately 40 minutes.

ADP Detection and Signal Generation:

Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert

the ADP generated in the kinase reaction into ATP.

The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a

luminescent signal that is directly proportional to the amount of ADP produced.

Incubate at room temperature for 30-60 minutes.

Data Acquisition:

Measure the luminescence using a plate-reading luminometer.

The inhibitory effect of ceritinib is calculated by comparing the signal in test wells to

positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by

plotting the percent inhibition against a range of inhibitor concentrations.
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Caption: Workflow for a typical ADP-Glo™ In-Vitro Kinase Assay.
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On-Target vs. Off-Target Selectivity
The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. While high

potency against the primary oncogenic driver (on-target) is desired, inhibition of other kinases

(off-targets) can lead to unintended side effects or, in some cases, beneficial

polypharmacological effects.[13] Ceritinib's profile demonstrates potent on-target ALK inhibition

with additional activity against a specific set of other kinases.

On-Target Inhibition (High Potency) Off-Target Inhibition (Moderate Potency) Weak or No Inhibition
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Caption: Logical relationship of Ceritinib's on- and off-target activity.

Conclusion
The in-vitro profile of ceritinib dihydrochloride confirms its status as a highly potent and

selective inhibitor of ALK and its clinically relevant resistance mutations. Its activity is

characterized by sub-nanomolar potency against its primary target and a defined set of off-

targets that are inhibited at low nanomolar concentrations. Understanding this detailed

inhibitory profile through robust in-vitro assays is fundamental for rational drug development,

the prediction of clinical efficacy and potential toxicities, and the design of next-generation

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8058383#in-vitro-kinase-inhibitory-profile-of-ceritinib-
dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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